3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This is followed by a haloform reaction to introduce the carboxylic acid group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe in biological studies to understand molecular interactions.
Medicine: Potential use in drug discovery due to its unique structure.
Industry: Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This allows it to fit into specific binding sites on proteins or other molecules, thereby modulating their activity . The pathways involved can vary depending on the specific application, but often include interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
What sets 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid apart from similar compounds is its specific substitution pattern, which can lead to unique interactions and properties. This makes it particularly valuable in drug discovery and materials science .
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10-3-2-4-11(5-10)6-13-7-14(8-13,9-13)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYHNUVZJFADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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